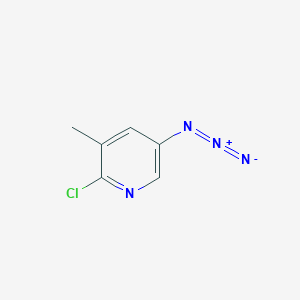![molecular formula C12H11F2N3 B15297035 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them attractive in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the generation of an azido radical from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which then adds to [1.1.1]propellane to form the desired product . The reaction conditions usually require mild temperatures and can be carried out in a variety of solvents.
Industrial Production Methods
Continuous flow processes, which have been developed for the synthesis of [1.1.1]propellane and its derivatives, could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products
Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane.
Cycloaddition Reactions: Triazole-containing bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, improving the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it useful in the design of new materials with specific properties.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane largely depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while offering improved solubility and metabolic stability . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds are also used as bioisosteres for ortho/meta-substituted arenes.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives have been synthesized for different applications, including as liquid crystals and molecular rotors.
Uniqueness
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both azido and difluoro groups, which enhance its reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H11F2N3 |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H11F2N3/c13-12(14)10(8-16-17-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
STNPUFYJQHHTMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


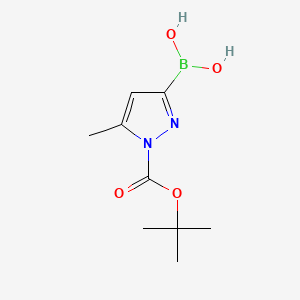
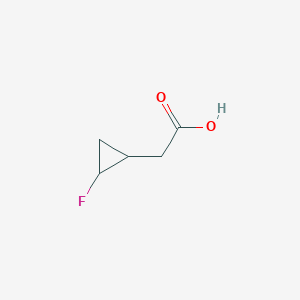
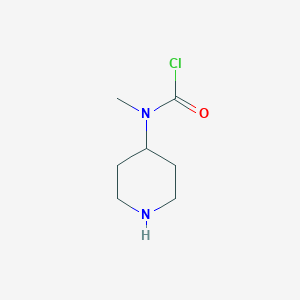
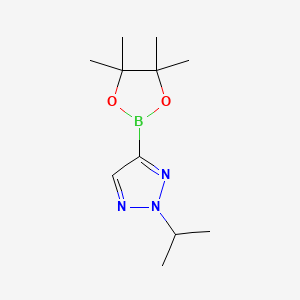
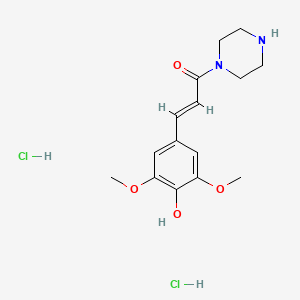
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
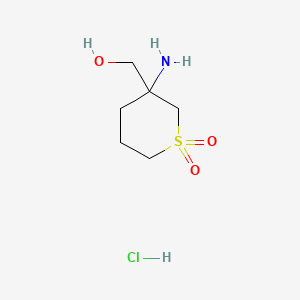
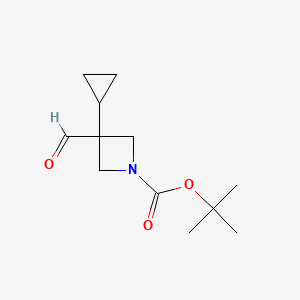

![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
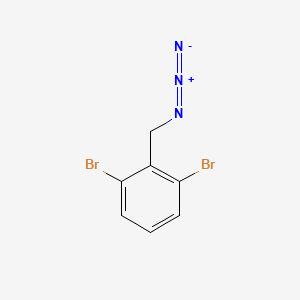
![2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B15297014.png)
![3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)
